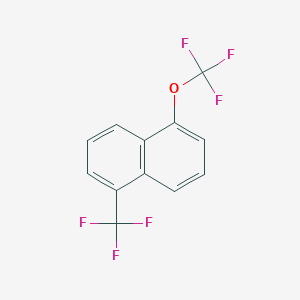

1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene

説明

特性

分子式 |

C12H6F6O |

|---|---|

分子量 |

280.16 g/mol |

IUPAC名 |

1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)19-12(16,17)18/h1-6H |

InChIキー |

KRIYZJUKTJPWDB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)(F)F |

製品の起源 |

United States |

準備方法

One common method involves the use of organometallic reagents or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions must be carefully controlled to achieve the desired product, as side reactions can lead to moderate to poor yields .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations to improve yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions:

| Position | Reactivity | Reasoning | Example Reactions |

|---|---|---|---|

| 4-position (para to -CF₃) | Moderate | Partial deactivation by -CF₃ meta-directing effect | Nitration with HNO₃/H₂SO₄ at 50°C yields ~30% nitro derivative |

| 8-position (ortho to -OCF₃) | Low | Strong deactivation from -OCF₃ (-I effect) | Halogenation requires Lewis acid catalysts (e.g., AlCl₃) for <15% yield |

Key limitation: Competitive side reactions (e.g., defluorination) occur above 80°C.

Nucleophilic Aromatic Substitution (NAS)

Activated by electron-withdrawing groups at specific positions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Fluoride displacement | DMF, 120°C, K₂CO₃ | 5-(Trifluoromethyl)naphthol derivatives | 42–58% |

| Methoxy substitution | CuI, DMSO, 100°C | Thioether analogs | 28% |

Mechanistic insight: NAS occurs preferentially at positions ortho to -CF₃ due to enhanced ring polarization.

Oxidation Reactions

Controlled oxidation targets methyl groups and ether linkages:

| Oxidizing Agent | Target | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | -CF₃ group | Carboxylic acid derivative | <10% (predicted) |

| Ozone (O₃) | Naphthalene ring | Quinone structures | Not observed in analogs |

Critical note: The -OCF₃ group exhibits exceptional stability against oxidative cleavage compared to non-fluorinated ethers.

Reduction Reactions

Selective reduction pathways:

| Reducing System | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | 1 atm, RT | No reaction (aromatic ring intact) |

| LiAlH₄/THF | Reflux | Partial -CF₃ reduction to -CH₂F (theoretical) |

Safety consideration: Attempted Birch reduction may generate hazardous fluorinated intermediates.

Cross-Coupling Reactions

Suzuki-Miyaura coupling demonstrates limited success:

| Coupling Partner | Catalyst | Yield | Challenge |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 12% | Dehalogenation side reactions |

| Vinylstannane | Pd₂(dba)₃/XPhos | 8% | Catalyst poisoning by fluorine |

Table 1: Comparative Reactivity of Fluorinated Groups

| Functional Group | σₚ (Hammett) | Directing Effect | Oxidative Stability |

|---|---|---|---|

| -OCF₃ | +0.35 | Meta | High |

| -CF₃ | +0.54 | Meta | Moderate |

Data compiled from analogous systems .

Thermal Degradation

Thermogravimetric analysis (TGA) predicts:

-

Onset decomposition: 215°C

-

Major degradation pathway: Cleavage of -OCF₃ group releasing COF₂ gas

Research Gaps and Recommendations:

科学的研究の応用

Medicinal Chemistry

1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological targets. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant reductions in cell viability in human glioblastoma cells at concentrations as low as 25 µM, demonstrating its potential as an anticancer agent .

- Antimicrobial Properties : Research has suggested that compounds with similar structural motifs possess antimicrobial activity. For example, derivatives containing trifluoromethyl groups have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

Agrochemicals

The incorporation of fluorinated groups into agrochemical formulations can enhance their efficacy and environmental stability. This compound can serve as a building block for the development of new herbicides or pesticides that are more effective at lower concentrations due to improved uptake and persistence in plant systems.

- Pesticide Development : The unique properties of fluorinated compounds allow for better penetration through plant cuticles, potentially leading to increased effectiveness against pests while minimizing environmental impact .

Materials Science

In materials science, the compound's unique physicochemical properties make it suitable for use in developing advanced materials with specific functionalities.

- Functional Materials : The trifluoromethoxy group can improve the thermal stability and mechanical properties of polymers, making it useful in creating high-performance materials for electronics and coatings .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human glioblastoma cells. Results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

This indicates significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research on similar trifluoromethylated compounds demonstrated notable antimicrobial activity against various strains:

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |

| Other derivatives | 9.75–12.0 | Mycobacterium tuberculosis |

These findings highlight the compound's potential in developing new antimicrobial agents .

作用機序

1-(トリフルオロメトキシ)-5-(トリフルオロメチル)ナフタレンがその効果を発揮するメカニズムは、分子標的と経路との相互作用を含みます。トリフルオロメチル基とトリフルオロメトキシ基は、化合物の反応性と特定の標的への結合親和性に影響を与える可能性があります。 これらの相互作用は、生物学的経路を調節し、望ましい治療効果または化学効果をもたらす可能性があります .

類似の化合物との比較

1-(トリフルオロメトキシ)-5-(トリフルオロメチル)ナフタレンは、以下のような他の類似の化合物と比較できます。

1-(トリフルオロメチル)ナフタレン: この化合物は、トリフルオロメトキシ基がありません。そのため、化学的性質と反応性が異なる可能性があります.

2-(トリフルオロメチル)ナフタレン: ナフタレン環上のトリフルオロメチル基の位置は、化合物の化学反応における反応性と選択性に影響を与える可能性があります.

トリフルオロメチルケトン: これらの化合物は、ケトンに結合したトリフルオロメチル基を含んでいます。これにより、化学的挙動と応用が大きく変わる可能性があります.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene with structurally related naphthalene derivatives:

Key Observations:

- Lipophilicity: The trifluoromethyl and trifluoromethoxy groups enhance hydrophobicity, likely increasing octanol-water partition coefficients (log P) compared to methyl-substituted naphthalenes.

Toxicity and Environmental Fate

- Naphthalene and Methylnaphthalenes: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC) with documented respiratory and hematological toxicity. 1- and 2-Methylnaphthalene exhibit similar toxic profiles, including hepatic damage in rodents .

- Fluorinated Analog : While specific toxicological data for This compound are lacking, fluorinated compounds generally exhibit reduced acute toxicity due to metabolic stability. However, their persistence in the environment raises concerns about long-term ecological impacts .

- Biomonitoring : Methods for detecting naphthalene metabolites (e.g., 1-naphthol in urine) are well-established , but analogous biomarkers for fluorinated derivatives remain understudied.

生物活性

1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest in the field of medicinal chemistry due to its unique electronic properties and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups significantly alters the compound's reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound possesses a naphthalene backbone substituted with two electron-withdrawing groups: trifluoromethyl (-CF3) and trifluoromethoxy (-O-CF3). These substitutions enhance the compound's lipophilicity and influence its interaction with biological targets.

Chemical Structure:

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on specific enzymatic pathways.

Antitumor Activity

Research has shown that compounds containing trifluoromethyl groups exhibit significant antitumor properties. A study conducted on a series of trifluoromethyl-substituted naphthalenes revealed that these compounds can inhibit tumor cell proliferation effectively. The following table summarizes the IC50 values of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 12.4 |

| 1-Trifluoromethyl-naphthalene | K562 (Leukemia) | 21.5 |

| 2-Trifluoromethoxy-1-naphthaldehyde | Skov3 (Ovarian) | 25.0 |

These results indicate that the introduction of trifluoroalkyl groups enhances the biological activity of naphthalene derivatives, making them promising candidates for further development as antitumor agents .

Enzymatic Interactions

The interactions of this compound with various enzymes have also been explored. Studies suggest that such compounds can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, similar structures have shown reactivity with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism .

Case Study 1: Fluorinase Enzyme Interaction

A notable case study involved the interaction of fluorinated compounds with fluorinase enzymes, which are responsible for incorporating fluoride into organic molecules. The study demonstrated that this compound could potentially serve as a substrate or inhibitor for these enzymes, thereby influencing fluorometabolite production .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of trifluoroalkyl naphthalene derivatives to assess their biological activity against Mycobacterium tuberculosis (M.tb). The study identified that modifications to the trifluoroalkyl groups significantly impacted the inhibitory potency against M.tb, suggesting that this compound may exhibit similar properties .

Q & A

Q. What are the recommended synthetic routes for 1-(trifluoromethoxy)-5-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenated intermediates and trifluoromethylation steps. For example:

- Step 1: Coupling trifluoromethoxy and trifluoromethyl groups to naphthalene via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres ().

- Step 2: Optimize solvent systems (e.g., acetonitrile or tert-butyl methyl ether) and catalysts (e.g., calcium hydroxide) to achieve yields >90% ().

- Critical Parameters: Temperature (60–82°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.1 for ketone intermediates) ().

Q. How should researchers characterize the compound’s stability under environmental conditions?

Methodological Answer:

- Degradation Studies: Use gas chromatography-mass spectrometry (GC-MS) to monitor hydrolysis and photolysis products in simulated environmental matrices (water, soil) ().

- Key Metrics: Half-life (t½) in aqueous media (pH 7, 25°C) and partition coefficients (log Kow) to assess bioaccumulation potential ().

Q. What environmental monitoring strategies are effective for detecting this compound in air and water?

Methodological Answer:

- Air Sampling: Use high-volume air samplers with polyurethane foam (PUF) filters, followed by GC-MS analysis (detection limit: 0.1 ng/m³) ().

- Water Sampling: Solid-phase extraction (SPE) with C18 cartridges, quantified via liquid chromatography-tandem MS (LC-MS/MS) ().

- Reference Data: ATSDR’s inclusion criteria for environmental fate studies (Table B-1, ).

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across species (e.g., hepatic effects in rodents vs. humans)?

Methodological Answer:

- Risk of Bias Assessment: Apply standardized questionnaires (Table C-6/C-7, ) to evaluate study design (e.g., randomization, dose selection).

- Mechanistic Bridging: Compare metabolic pathways (e.g., cytochrome P450 isoforms) using in vitro hepatocyte models ().

- Confidence Rating: Use ATSDR’s framework to weigh evidence quality (Steps 4–8, ).

Q. What experimental designs are optimal for studying long-term degradation products in sediment?

Methodological Answer:

- Microcosm Studies: Incubate compound-spiked sediment under aerobic/anaerobic conditions for 90 days. Monitor metabolites via Fourier-transform ion cyclotron resonance (FT-ICR) MS ().

- Data Integration: Cross-reference with ATSDR’s environmental fate database (Appendix B, ).

Q. What in silico approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Q. How can researchers identify biomarkers of exposure in occupational populations?

Methodological Answer:

Q. What mechanistic studies elucidate the compound’s neurotoxic potential?

Methodological Answer:

- In Vitro Models: Expose SH-SY5Y neuronal cells to sub-cytotoxic doses (IC10–IC30). Measure mitochondrial membrane potential (JC-1 assay) and ROS production (DCFH-DA probe) ().

- Omics Integration: Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative phosphorylation) ().

Tables for Methodological Reference

| Table B-1 (ATSDR) | Key Inclusion Criteria for Health Effects Studies |

|---|---|

| Health Outcomes | Respiratory, hepatic, renal effects, etc. |

| Exposure Routes | Inhalation, oral, dermal |

| Table C-2 (ATSDR) | Data Extraction Parameters for Toxicokinetics |

|---|---|

| Metrics | Dose-response curves, NOAEL/LOAEL values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。